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molecular formula C17H12O2 B6305846 1-Phenylnaphthalene-2-carboxylic acid CAS No. 85679-03-4

1-Phenylnaphthalene-2-carboxylic acid

Cat. No. B6305846
M. Wt: 248.27 g/mol
InChI Key: DPNWSDLFHDWHCV-UHFFFAOYSA-N
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Patent
US05451649

Procedure details

Then 97.8 g of that product was combined with 81.9 g of N-bromosuccinimide and 4.2 g of α,α-azo bis isobutyronitrile in 300 ml of carbon tetrachloride and then heated under reflux for 8 hours. The resulting product is filtered off from the succinimide. Then after the solvent is removed in a vacuum, a pale yellow solid was obtained which was determined to be 2-bromomethyl-1-phenylnapthalene was heated with 23 g of calcium carbonate in a mixture consisting of 250 ml of an equal volume mixture of water and dioxane for 10 hours under reflux. The reaction mixture was carefully poured into diluted hydrochloric acid and then extracted with ether and dried and freed of solvent. The resulting product, 2-hydroxymethyl-1-phenylnaphthalene, in an amount of about 0.45 mol was dissolved in 200 ml of acetone and added dropwise to a hot suspension of 207g of KMnO4, 280 ml of water, and 1000 ml of acetone. The suspension was poured into a large glass beaker containing 1000 ml of water to dissolve the magnesium dioxide by the portion-wise addition of dilute HCl and Na2SO3. The product 1-phenylnaphthalene-2-carboxylic acid was isolated by extraction with ether together with extraction of the organic phase with aqueous carbonate solution. This carboxylic acid product was then reacted with polyphosphoric acid. Specifically, 250 g of polyphorphoric acid was heated to 100°-120° C. in a 1000 ml flask. Then 23.9 g of the 1-phenylnaphthalene-2-carboxylic acid was added in portions and the mixture allowed to stand for 1 hour at that temperature. The mixture was then allowed to cool and diluted to 750 ml by the careful addition of ice water. The sticky crude product was extracted with hot toluene and washed with warm aqueous sodium bicarbonate solution. The organic phase was dried and filtered over silica gel. In a cooling cabinet, dark red crystals of the benzo(c) fluorenone separated from the deep red solution.
[Compound]
Name
product
Quantity
97.8 g
Type
reactant
Reaction Step One
Quantity
81.9 g
Type
reactant
Reaction Step Two
Quantity
4.2 g
Type
reactant
Reaction Step Three
Name
2-bromomethyl-1-phenylnapthalene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
23 g
Type
reactant
Reaction Step Five
[Compound]
Name
equal volume mixture
Quantity
250 mL
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
300 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
BrN1C(=O)CCC1=O.CC(N=NC(C#N)(C)C)(C#N)C.BrC[C:23]1[CH:32]=[CH:31][C:30]2[C:25](=[CH:26][CH:27]=[CH:28][CH:29]=2)[C:24]=1[C:33]1[CH:38]=[CH:37][CH:36]=[CH:35][CH:34]=1.[C:39](=[O:42])([O-:41])[O-:40].[Ca+2].Cl>C(Cl)(Cl)(Cl)Cl.O1CCOCC1.O>[C:33]1([C:24]2[C:25]3[C:30](=[CH:29][CH:28]=[CH:27][CH:26]=3)[CH:31]=[CH:32][C:23]=2[C:39]([OH:40])=[O:42])[CH:38]=[CH:37][CH:36]=[CH:35][CH:34]=1.[C:39](=[O:40])([O-:42])[O-:41] |f:3.4|

Inputs

Step One
Name
product
Quantity
97.8 g
Type
reactant
Smiles
Step Two
Name
Quantity
81.9 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Three
Name
Quantity
4.2 g
Type
reactant
Smiles
CC(C)(C#N)N=NC(C)(C)C#N
Step Four
Name
2-bromomethyl-1-phenylnapthalene
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC1=C(C2=CC=CC=C2C=C1)C1=CC=CC=C1
Step Five
Name
Quantity
23 g
Type
reactant
Smiles
C([O-])([O-])=O.[Ca+2]
Step Six
Name
equal volume mixture
Quantity
250 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Eight
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 8 hours
Duration
8 h
FILTRATION
Type
FILTRATION
Details
The resulting product is filtered off from the succinimide
CUSTOM
Type
CUSTOM
Details
Then after the solvent is removed in a vacuum
CUSTOM
Type
CUSTOM
Details
a pale yellow solid was obtained which
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
CUSTOM
Type
CUSTOM
Details
dried
DISSOLUTION
Type
DISSOLUTION
Details
The resulting product, 2-hydroxymethyl-1-phenylnaphthalene, in an amount of about 0.45 mol was dissolved in 200 ml of acetone
ADDITION
Type
ADDITION
Details
added dropwise to a hot suspension of 207g of KMnO4, 280 ml of water, and 1000 ml of acetone
ADDITION
Type
ADDITION
Details
The suspension was poured into a large glass beaker
ADDITION
Type
ADDITION
Details
containing 1000 ml of water
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the magnesium dioxide
ADDITION
Type
ADDITION
Details
by the portion-wise addition of dilute HCl and Na2SO3

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=C(C=CC2=CC=CC=C12)C(=O)O
Name
Type
product
Smiles
C([O-])([O-])=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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